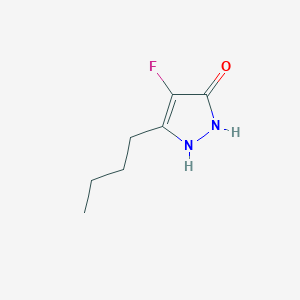

5-Butyl-4-fluoro-1H-pyrazol-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11FN2O |

|---|---|

Molecular Weight |

158.17 g/mol |

IUPAC Name |

5-butyl-4-fluoro-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C7H11FN2O/c1-2-3-4-5-6(8)7(11)10-9-5/h2-4H2,1H3,(H2,9,10,11) |

InChI Key |

DVOBVLJCRCKMJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=O)NN1)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations for 5 Butyl 4 Fluoro 1h Pyrazol 3 2h One

Retrosynthetic Analysis of the 5-Butyl-4-fluoro-1H-pyrazol-3(2H)-one Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection strategies emerge, centered on the formation of the core pyrazolone (B3327878) ring and the introduction of the fluorine atom.

Strategy A: Late-Stage Fluorination

This approach involves the initial synthesis of the non-fluorinated pyrazolone core, followed by a direct fluorination step.

C-F Bond Disconnection: The first disconnection targets the C4-F bond. This suggests an electrophilic fluorination reaction on the precursor, 5-butyl-1H-pyrazol-3(2H)-one. The C-4 position of the pyrazolone ring is known to be electron-rich and susceptible to electrophilic attack. nih.govquora.com

Pyrazolone Ring Disconnection: The 5-butyl-1H-pyrazol-3(2H)-one intermediate is then disconnected according to the classical Knorr pyrazole (B372694) synthesis. This involves breaking the N1-C5 and N2-C3 bonds, leading to hydrazine (B178648) and a suitable β-dicarbonyl compound, specifically ethyl 3-oxoheptanoate.

Strategy B: Fluorinated Building Block Approach

This strategy incorporates the fluorine atom into one of the key starting materials before the construction of the heterocyclic ring.

Pyrazolone Ring Disconnection: The initial disconnection breaks apart the pyrazolone ring into its constituent synthons: hydrazine and a fluorinated β-dicarbonyl precursor.

Identification of Precursors: This disconnection reveals hydrazine and ethyl 2-fluoro-3-oxoheptanoate as the immediate precursors. The butyl group and the carbonyl functionalities are part of the ketoester, while the crucial fluorine atom is already positioned at the α-carbon (the future C-4 of the pyrazolone). This method offers potential advantages in controlling the regiochemistry of fluorination.

These two pathways represent the most logical synthetic routes, leveraging well-established principles of pyrazolone synthesis and modern fluorination techniques.

**2.2. Classical and Contemporary Approaches to Pyrazolone Nucleus Construction

The construction of the pyrazolone nucleus is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensations to more complex, multicomponent strategies.

The most traditional and widely employed method for synthesizing pyrazolone rings is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, often a β-ketoester. nih.govnih.gov This reaction, a variant of the Knorr synthesis, proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring. researchgate.net

The general reaction is versatile, allowing for a wide range of substituents on both the hydrazine and the dicarbonyl component. organic-chemistry.org For the synthesis of the 5-butyl-pyrazolone precursor, hydrazine hydrate (B1144303) would be reacted with ethyl 3-oxoheptanoate. The reaction is typically conducted under reflux in a protic solvent such as ethanol (B145695) or methanol, sometimes with the aid of a catalytic amount of acid or base (e.g., piperidine) to facilitate the condensation and cyclization steps. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| Hydrazine | β-Ketoester | Reflux in Ethanol/Methanol | 3-Pyrazolone |

| Substituted Hydrazine | 1,3-Diketone | Acid or Base Catalyst | N-Substituted Pyrazole |

| Arylhydrazine | Fluorinated β-Diketone | Varies | Fluorinated Pyrazole cdnsciencepub.com |

This is an interactive data table. You can sort and filter the data.

Beyond the classical Knorr synthesis, other strategies for forming the pyrazolone ring have been developed. These often involve the intramolecular cyclization of carefully designed acyclic precursors. For instance, α,β-alkynic hydrazones can undergo electrophilic cyclization, promoted by reagents like molecular iodine or copper salts, to yield substituted pyrazoles under mild conditions with excellent regioselectivity. nih.gov

Another prominent method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. beilstein-journals.org This pathway typically forms a pyrazoline intermediate via a Michael addition followed by cyclocondensation. The pyrazoline can then be oxidized to the corresponding aromatic pyrazole or pyrazolone. nih.gov Multicomponent reactions (MCRs) have also emerged as powerful tools, enabling the synthesis of complex pyrazole-fused heterocycles in a single step from simple starting materials. beilstein-journals.org

Strategies for Selective Fluorination within Pyrazolone Scaffolds

The introduction of a fluorine atom onto the pyrazolone scaffold can be achieved either by direct fluorination of a pre-formed ring or by utilizing a precursor that already contains the fluorine atom.

The C-4 position of the pyrazol-3-one ring is nucleophilic due to the electron-donating character of the adjacent nitrogen atoms and the conjugated system, making it the primary site for electrophilic aromatic substitution. quora.compharmaguideline.com This reactivity allows for the direct introduction of a fluorine atom using an electrophilic fluorinating agent.

This transformation is commonly achieved using N-F reagents such as Selectfluor™ (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI). researchgate.net The reaction typically proceeds under metal-free conditions and can provide good to excellent yields of the 4-fluorinated product. researchgate.net The choice of reagent and reaction conditions, such as the solvent and temperature, is critical to achieving high selectivity and yield.

| Reagent | Chemical Name | Typical Conditions | Notes |

| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Acetonitrile, Room Temp. | Highly efficient, widely used, strong oxidant. researchgate.net |

| NFSI | N-Fluorobenzenesulfonimide | Acetonitrile or DMF | Milder than Selectfluor, good for sensitive substrates. |

This is an interactive data table. You can sort and filter the data.

An alternative and often highly regioselective approach is to construct the pyrazolone ring from a fluorinated precursor. nih.gov This strategy involves the Knorr cyclocondensation of hydrazine with a β-dicarbonyl compound that has been fluorinated at the α-position, such as ethyl 2-fluoro-3-oxoheptanoate.

The synthesis of these fluorinated building blocks is a key step. α-Fluoro-β-ketoesters can be prepared by the direct electrophilic fluorination of the corresponding β-ketoester using reagents like Selectfluor™. Once the fluorinated precursor is obtained, the subsequent cyclization with hydrazine proceeds under standard conditions to yield the 4-fluoropyrazolone directly. olemiss.edu This method avoids potential side reactions or difficulties in controlling regioselectivity that can sometimes occur with direct fluorination of the heterocyclic core. Other fluorinated synthons, such as fluorinated enaminones, have also been successfully employed in the synthesis of complex fluorinated pyrazoles. researchgate.netchemicalbook.com

| Strategy | Key Step | Advantages | Disadvantages |

| Direct Fluorination | Electrophilic attack on pyrazolone C-4 | Atom economical; fewer steps if precursor is simple. | Potential for side reactions; regioselectivity can be an issue with complex substrates. |

| Fluorinated Building Block | Cyclocondensation with a fluorinated precursor | Excellent control of regioselectivity; milder final cyclization. | Requires synthesis of the fluorinated precursor, which may add steps; availability of starting materials. |

This is an interactive data table. You can sort and filter the data.

Nucleophilic Fluorination Approaches

While electrophilic fluorination is a common strategy, nucleophilic fluorination methods offer an alternative pathway for the synthesis of fluorinated pyrazoles. ucla.edu These methods typically involve the displacement of a leaving group by a fluoride (B91410) ion. One notable nucleophilic approach is the Balz-Schiemann reaction, which utilizes a diazonium salt intermediate. researchgate.net Although direct application to the synthesis of this compound is not extensively documented, the general principle can be adapted. The synthesis would likely commence with a 4-amino-5-butyl-1H-pyrazol-3(2H)-one precursor. Diazotization of the amino group followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, such as fluoroboric acid (HBF₄), would yield the desired 4-fluoro product.

Recent advancements in nucleophilic fluorination have focused on developing milder and more efficient catalytic systems. ucla.edu These include transition-metal-catalyzed and organocatalyzed reactions that can operate under less harsh conditions. ucla.edu For instance, palladium-catalyzed fluorination of allylic chlorides has been demonstrated, showcasing the potential for catalytic nucleophilic fluorination in complex molecule synthesis. ucla.edu The development of novel fluorinating reagents like PyFluor aims to overcome the challenges associated with the low solubility and high basicity of traditional fluoride salts. ucla.edu

Integration of the Butyl Side Chain and Other Substituents

The introduction of the butyl group at the C5 position and other substituents on the pyrazolone ring is crucial for tailoring the molecule's properties. Various well-established organic reactions can be employed for this purpose.

Alkylation of the pyrazolone ring is a fundamental method for introducing the butyl side chain. mdpi.comresearchgate.net Typically, this involves the deprotonation of the pyrazolone ring with a suitable base to form a nucleophilic pyrazolate anion, which then reacts with an alkyl halide, such as butyl bromide. The regioselectivity of alkylation (N- vs. C-alkylation) can be influenced by reaction conditions, including the choice of solvent, base, and counter-ion. mdpi.com Phase transfer catalysis has also been employed to facilitate the alkylation of pyrazoles. researchgate.net

Acylation reactions provide a means to introduce other functional groups. The pyrazolone ring can be acylated using acyl chlorides or anhydrides in the presence of a base. This can be a strategic step to introduce precursors for further functionalization or to directly incorporate desired substituents.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.net Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of aryl, vinyl, and amino substituents onto the pyrazolone core. rsc.orgresearchgate.net

These reactions typically involve the coupling of a halogenated or triflated pyrazolone derivative with a suitable organoboron, organotin, or amine reagent in the presence of a palladium catalyst and a ligand. rsc.org The choice of ligand is critical for the efficiency and selectivity of the coupling reaction. researchgate.net This methodology offers a versatile approach to synthesize a diverse library of substituted this compound derivatives for structure-activity relationship studies.

A general mechanism for palladium-catalyzed C-N cross-coupling involves oxidative addition, transmetalation (for Suzuki and similar reactions) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. rsc.org

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Microwave and ultrasound-assisted synthesis have gained prominence as green chemistry techniques that can accelerate reaction rates, improve yields, and reduce energy consumption and solvent use. benthamdirect.comscispace.com

Microwave irradiation has been successfully applied to the synthesis of various pyrazolone derivatives, including fluorinated analogs. scispace.comaip.orgmdpi.comresearchgate.net The rapid heating provided by microwaves can significantly shorten reaction times compared to conventional heating methods. scispace.com For the synthesis of this compound, microwave assistance could be beneficial in several steps, including the initial pyrazolone ring formation and subsequent fluorination or functionalization reactions. For example, the Knoevenagel condensation, a key step in some pyrazolone syntheses, has been shown to be accelerated by microwave irradiation. scispace.com Solvent-free microwave-assisted synthesis has also been reported for pyrazolone derivatives, further enhancing the green credentials of this approach. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolone Derivatives

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Several hours | 2-3 minutes | Significant | scispace.com |

| One-Pot Pyrazolone Synthesis | Multiple hours | 10 minutes | Good to excellent yields (51-98%) | mdpi.comresearchgate.net |

Ultrasound irradiation is another green chemistry tool that utilizes acoustic cavitation to promote chemical reactions. nih.govresearchgate.netnih.gov The high-energy microenvironments created by collapsing bubbles can enhance mass transfer and accelerate reaction rates. Ultrasound has been effectively used in the synthesis of pyrazoline and pyrazolone derivatives. nih.govresearchgate.net For instance, the synthesis of pyrazolines from chalcones has been achieved using ultrasound, highlighting a sustainable and efficient approach. nih.gov This technique could be applied to various stages of the synthesis of this compound, potentially leading to shorter reaction times and higher yields compared to conventional methods. scispace.com

Mechanochemical Synthesis in the Preparation of Fluorinated Pyrazolones

Mechanochemical synthesis, an approach that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based methods for preparing fluorinated pyrazolones. beilstein-journals.orgd-nb.info This technique involves the grinding or milling of neat reagents, often in the presence of a catalytic or auxiliary grinding agent, which significantly reduces or eliminates the need for bulk solvents. d-nb.infonih.gov

Research has demonstrated the development of one-pot, two-step mechanochemical protocols for the synthesis of fluorinated pyrazolones. beilstein-journals.orgcolab.ws These processes can involve an initial heterocycle formation followed by a subsequent fluorination step within the same reaction vessel, or "one-jar". beilstein-journals.orgd-nb.info This approach not only amplifies solvent savings but can also lead to shorter reaction times and different reactivity or selectivity compared to solution-based synthesis. d-nb.info The successful application of mechanochemistry has resulted in the preparation of libraries of difluorinated pyrazolones in moderate to excellent yields. beilstein-journals.orgd-nb.info The choice of grinding auxiliary (e.g., sodium chloride) and base (e.g., sodium carbonate) is crucial for optimizing reaction conditions, neutralizing acidic byproducts from initial steps, and accelerating subsequent transformations. d-nb.info

Solvent-Free and Environmentally Benign Methodologies

The drive towards sustainable chemistry has spurred the development of various solvent-free and environmentally benign methodologies for the synthesis of fluorinated pyrazolones. researchgate.net These methods address the environmental impact of hazardous solvents and aim to improve energy efficiency and reduce waste generation. sci-hub.se

Beyond mechanochemistry, techniques such as microwave irradiation and ultrasonication have been successfully employed. scispace.comresearchgate.net Microwave-assisted synthesis, in particular, often results in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. sci-hub.sescispace.com Solvent-free microwave conditions for the cyclocondensation of fluorinated β-diketone equivalents with hydrazines represent an efficient pathway to pyrazole derivatives. scielo.br Similarly, ultrasound-assisted synthesis uses acoustic cavitation to promote reactions, offering another energy-efficient and rapid method for generating these heterocyclic structures. scispace.com

These advanced methodologies are central to green chemistry, offering significant advantages:

Reduced Waste: Eliminating solvents minimizes the generation of volatile organic compounds (VOCs) and liquid waste. d-nb.info

Energy Efficiency: Techniques like microwave and mechanochemical synthesis can significantly lower energy consumption. sci-hub.se

Improved Safety: Avoiding flammable and toxic solvents enhances laboratory safety.

High Efficiency: These methods often lead to excellent yields in shorter timeframes. rsc.org

Analytical Characterization Techniques in Structural Elucidation

The definitive identification and structural confirmation of this compound, like other novel chemical entities, rely on a suite of sophisticated analytical techniques. Spectroscopic, spectrometric, and crystallographic methods provide complementary information to build a complete and unambiguous picture of the molecule's architecture and purity.

Spectroscopic Analysis (e.g., FTIR, 1H NMR, 13C NMR, 19F NMR)

Spectroscopic analysis is fundamental to the characterization of fluorinated pyrazolones. Each technique provides specific insights into the molecule's functional groups and atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups. For a pyrazolone structure, key absorptions would include N-H stretching, C=O (keto) stretching, and C-F bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum for a butyl-substituted pyrazolone would show distinct signals for the butyl chain protons (triplets and multiplets) and the N-H proton.

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would feature characteristic signals for the carbonyl carbon, the fluorine-bearing carbon (with C-F coupling), and the carbons of the butyl group. nih.gov

¹⁹F NMR: This technique is crucial for fluorinated compounds, providing direct information about the chemical environment of the fluorine atom. A single signal would be expected for the 4-fluoro substituent, with its chemical shift being indicative of the electronic environment. nih.gov

Table 1: Representative NMR Data for a Substituted Fluorinated Pyrazole Scaffold

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.38 | d, J = 1.3 | Pyrazole C5-H |

| 3.94 | s | N-CH₃ | |

| 2.50 | t, J = 7.8 | -CH₂- (adjacent to pyrazole) | |

| 1.55 | m | -CH₂- | |

| 1.30 | m | -CH₂- | |

| 0.88 | t, J = 7.3 | -CH₃ | |

| ¹³C NMR | 138.86 | s | Pyrazole C3 |

| 126.74 | s | Pyrazole C5 | |

| 125.40 | m | Pyrazole C4 (with C-F coupling) | |

| 31.57 | s | -CH₂- | |

| 29.02 | s | -CH₂- | |

| 22.56 | s | -CH₂- | |

| 14.02 | s | -CH₃ | |

| ¹⁹F NMR | -107.80 | m | Pyrazole C4-F |

Note: Data is illustrative and based on structurally similar compounds reported in the literature. nih.gov

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. nih.gov

For this compound (C₇H₁₁FN₂O), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation pattern can also provide evidence for the presence of the butyl group through the loss of alkyl fragments.

Table 2: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

|---|---|---|---|

| HRMS | ESI | 171.0928 | 171.0933 |

Note: Data is hypothetical for the target compound, based on typical accuracy for HRMS analysis.

X-Ray Crystallography for Definitive Structural Determination

X-ray crystallography provides the most definitive structural evidence by mapping the precise spatial arrangement of atoms in a single crystal. This technique yields crucial information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net Although a crystal structure for the specific title compound is not publicly available, analysis of related fluorinated pyrazoles provides a clear indication of the data that would be obtained. nih.govnih.gov The pyrazole ring is typically found to be essentially planar. nih.govnih.gov

Table 3: Representative Single-Crystal X-Ray Diffraction Data for a Related Pyrazolone Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.332 (2) |

| b (Å) | 8.6833 (14) |

| c (Å) | 11.6066 (19) |

| β (°) | 109.916 (3) |

| Volume (ų) | 1452.8 (4) |

| Z | 4 |

| R-factor (%) | 4.4 |

Source: Data from a structurally related compound, 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. nih.gov

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values serves as strong evidence of the compound's purity and confirms its elemental composition. unifi.itresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₇H₁₁FN₂O)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 55.99 | 55.91 |

| Hydrogen (H) | 6.51 | 6.53 |

| Nitrogen (N) | 16.46 | 16.39 |

Note: "Found" values are representative examples illustrating typical experimental agreement.

Mechanistic Insights and Pharmacological Relevance of Fluorinated Pyrazolone Scaffolds, with Focus on 5 Butyl 4 Fluoro 1h Pyrazol 3 2h One

Structure-Activity Relationship (SAR) Studies on Pyrazolone (B3327878) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a pyrazolone derivative, influences its biological activity. These studies systematically alter different parts of the molecule to determine which functional groups and structural features are crucial for its therapeutic effects.

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. rroij.com Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. rroij.comresearchgate.net

In the context of pyrazolone scaffolds, fluorination can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net The electronic effects of fluorine can also influence the acidity of nearby protons and the polarity of the molecule, affecting hydrogen bonding and other non-covalent interactions with enzyme active sites or receptors. rroij.comresearchgate.net For instance, studies on fluorinated pyrazole (B372694) derivatives have demonstrated that the presence of fluorine groups can enhance biological activity, such as the inhibition of nitric oxide synthase (NOS) isoenzymes. mdpi.com The strategic placement of fluorine atoms can lead to more potent and selective inhibitors. mdpi.com Research on various fluorinated pyrazoles has shown their potential as antifungal, antibacterial, and antiviral agents, with the fluorine atom often playing a key role in the molecule's interaction with the target. nih.govmdpi.com

The substituents on the pyrazolone ring are critical for determining the molecule's interaction with its biological target. The size, shape, and lipophilicity of these groups dictate the compound's ability to fit into the binding site of an enzyme or receptor.

Other substituents also play a crucial role. For example, SAR analysis of pyrazole-5-fluorosulfate derivatives showed that substituents at the N1, C3, and C4 positions of the pyrazole ring all influenced butyrylcholinesterase (BuChE) inhibitory activity. tandfonline.com Similarly, in pyrazoline-based acetylcholinesterase (AChE) inhibitors, the nature and position of substituents on an attached phenyl ring were critical for potency. acs.org

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov The pyrazole ring itself is considered a versatile scaffold that can be a bioisostere for other chemical groups, such as amides. nih.gov

In pyrazolone chemistry, the core scaffold can be modified, or other heterocyclic rings can be used as bioisosteric replacements. For instance, thiazoles, triazoles, and imidazoles have been investigated as bioisosteres for the pyrazole motif in cannabinoid receptor antagonists. acs.orgnih.govresearchgate.net These studies demonstrated that such replacements could yield compounds with retained or even improved biological activity, highlighting the dependence of successful bioisosteric replacement on the specific molecular target. acs.org The molecular size and shape of pyrazole are similar to that of thiazole, making it a viable replacement in certain contexts. researchgate.net This approach allows medicinal chemists to explore new chemical space and overcome potential liabilities of the original scaffold, such as metabolic instability or off-target effects.

Exploration of Potential Biological Target Engagement and Pathways

The diverse biological activities reported for pyrazolone derivatives suggest their engagement with a wide range of biological targets and pathways. These interactions are often driven by the specific substitution patterns on the pyrazolone core.

Pyrazolone derivatives have been extensively studied as inhibitors of various enzymes, demonstrating their potential as therapeutic agents for a range of diseases.

α-Glucosidase: Certain pyrazolone derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. research-nexus.netresearchgate.net Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. bohrium.com For example, 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one was found to have comparable α-glucosidase inhibition to the drug acarbose (B1664774). researchgate.net In silico docking studies suggest that these compounds bind to the active site of the enzyme, demonstrating specificity. bohrium.com

Carbonic Anhydrases (CAs): The pyrazole scaffold is a key pharmacophore in the design of carbonic anhydrase inhibitors. nih.gov CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov Pyrazole-based sulfonamides have been shown to effectively inhibit human CA isoforms (hCA I, II, IX, and XII) with inhibition constants (Kᵢ) in the nanomolar range. tandfonline.comrsc.org Molecular docking studies reveal that these inhibitors bind to the zinc ion in the enzyme's active site and interact with key amino acid residues. tandfonline.comrsc.org

Cholinesterases: Pyrazole and pyrazolone derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets in the treatment of Alzheimer's disease. acs.orgbohrium.comnih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased. nih.gov SAR studies have shown that substituents on the pyrazolone ring are crucial for potent inhibition. bohrium.com For example, one pyrazolone derivative demonstrated AChE inhibitory activity similar to the reference drug rivastigmine. bohrium.com Kinetic and molecular docking studies suggest that some of these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Pyrazolone-based compounds have been investigated as potential Mpro inhibitors. kg.ac.rsmdpi.com In silico screening and molecular docking studies have shown that pyrazolone analogues can exhibit a favorable binding affinity towards Mpro, sometimes higher than that of approved drugs. kg.ac.rs These compounds are predicted to form hydrogen bonds and other interactions with key residues in the Mpro active site, such as Glu166 and His163. kg.ac.rs

The following table summarizes the inhibitory activities of selected pyrazolone derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| Pyrazolone Derivatives | α-Glucosidase | Potent inhibition, comparable to acarbose in some cases. Specific binding to the active site. | research-nexus.netresearchgate.netbohrium.com |

| Pyrazole Sulfonamides | Carbonic Anhydrases | Effective inhibition of various hCA isoforms with Kᵢ values in the nanomolar range. | tandfonline.comrsc.org |

| Pyrazolone/Pyrazole Derivatives | Cholinesterases | Good inhibitory activity against AChE, sometimes comparable to standard drugs like rivastigmine. | bohrium.com |

| Pyrazolone Analogues | SARS-CoV-2 Mpro | Favorable binding affinity in silico, with potential to block the active site. | kg.ac.rsmdpi.com |

Beyond direct enzyme inhibition, pyrazolone derivatives have shown potential in modulating neurotransmitter systems, suggesting applications in neurological disorders. Research has indicated that these compounds possess neuroprotective, antidepressant, and anticonvulsant properties. nih.govresearchgate.net

The mechanism often involves antioxidant and anti-inflammatory actions, which can indirectly protect neurons. For instance, certain pyrazolone derivatives have demonstrated significant antioxidant potential by scavenging free radicals. nih.gov In animal models of seizures, these compounds have been shown to ameliorate oxidative stress and inflammatory cascades, potentially by regulating pathways like NF-κB/TNF-α. nih.govresearchgate.net The neuroprotective effects of pyrazole derivatives are also linked to their ability to inhibit enzymes like monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine (B1211576) and serotonin. researchgate.net By modulating the levels of these key neurotransmitters, pyrazolone-based compounds could exert their effects on mood and cognition. nih.gov

Influence on Inflammatory Pathways (e.g., pro-inflammatory cytokines, NF-κB/TNF-α/ROS pathway)

The fluorinated pyrazolone scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. ekb.egnih.govnih.gov Derivatives of pyrazolone have demonstrated the ability to modulate key inflammatory pathways, primarily through the inhibition of enzymes and transcription factors that regulate the production of inflammatory mediators.

A primary mechanism for the anti-inflammatory activity of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are potent mediators of inflammation and pain. nih.gov By selectively inhibiting COX-2, these compounds can reduce prostaglandin (B15479496) production at inflammatory sites. nih.gov Some fluorinated pyrazole derivatives have been shown to be potent and selective COX-2 inhibitors. nih.govnih.gov

Furthermore, compounds featuring the pyrazolone core can suppress the production of other critical inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govnih.govnih.gov The expression of these cytokines and enzymes like inducible nitric oxide synthase (iNOS) is largely controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govnih.gov Studies have shown that certain pyrazolone derivatives can exert their anti-inflammatory effects by down-regulating the NF-κB signaling pathway. nih.gov Activation of this pathway is a central event in inflammation, leading to the transcription of numerous genes involved in the inflammatory response. mdpi.comyoutube.com

| Compound/Derivative Class | Target/Pathway Affected | Observed Effect | Reference |

|---|---|---|---|

| FR140423 (a fluorinated pyrazole) | COX-2 | Selective inhibition (150-fold more selective for COX-2 than COX-1) | nih.gov |

| Pyridylpyrazole derivatives | PGE2 and NO production | Inhibited LPS-induced production; attributed to inhibition of COX-2 and iNOS expression. | semanticscholar.orgnih.gov |

| N-phenyl pyrazole derivative (8d) | Inflammation (in vivo) | Optimal anti-inflammatory activity comparable to diclofenac (B195802) and celecoxib. | nih.gov |

| Pyrazolone derivative (Ic) | NF-κB and TNF-α | Prominent inhibitory effect; down-regulated expression in brain tissue. | nih.gov |

| Diaryl pyrazole derivatives | IL-6 and TNF-α | Demonstrated inhibitory activity against these pro-inflammatory cytokines. | nih.gov |

Cellular Apoptosis Induction and Anti-Proliferative Mechanisms

The pyrazole scaffold is a key structural motif in many compounds developed for their anti-proliferative and pro-apoptotic activities. researchgate.net Fluorination of these scaffolds can enhance their anticancer potential. frontiersin.org The mechanisms through which these compounds exert their effects are multifaceted, often involving the induction of programmed cell death (apoptosis) in cancer cells.

One of the key mechanisms identified is the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov While low levels of ROS are involved in normal cell signaling, excessive ROS production creates a state of oxidative stress that can damage cellular components, including DNA, and trigger apoptotic pathways. nih.govresearchgate.net Studies on certain pyrazole derivatives have demonstrated that their ability to induce apoptosis in cancer cells, such as triple-negative breast cancer lines, is directly linked to an elevated level of ROS. nih.govnih.gov

This ROS-mediated stress can initiate a cascade of events leading to apoptosis, including the activation of executioner caspases like caspase-3. nih.govresearchgate.net Caspase-3 activation is a critical step in the apoptotic process, responsible for the cleavage of numerous cellular proteins and the eventual dismantling of the cell.

Furthermore, pyrazole derivatives have been shown to modulate the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. rsc.org These compounds can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax. rsc.org This shift in the Bax/Bcl-2 ratio is a classic hallmark of apoptosis induction. Additionally, some derivatives can increase the expression of the tumor suppressor protein p53, which plays a crucial role in initiating apoptosis in response to cellular stress or DNA damage. rsc.org By targeting these fundamental apoptotic pathways, fluorinated pyrazolones can effectively inhibit the uncontrolled proliferation characteristic of cancer. nih.gov

| Compound/Derivative Class | Cell Line(s) | Activity/Mechanism | IC50 Value | Reference |

|---|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Inhibition of Bcl-2; Activation of Bax, p53, Caspase-3. | 3.9–35.5 μM (MCF-7) | rsc.org |

| Diaryl-pyrazole derivative (3f) | MDA-MB-468 (TNBC) | Induction of apoptosis via ROS generation and caspase-3 activation. | 6.45 μM (48h) | nih.govnih.gov |

| Fluorinated 1,2,4-triazole (B32235) analogs | MDA-MB-231 (Breast) | Antiproliferative | 28 μM | frontiersin.org |

| Fluorinated triazole hybrids | MGC-803, MCF-7, PC-3, EC-109 | Antiproliferative | 0.76–20.84 μM | frontiersin.org |

| Ionone-derived 1,5-pyrazoles | A549/T24 (Taxol-resistant) | Anti-proliferative; overcome drug resistance. | Not specified | nih.gov |

Interaction with Protein Kinases

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors (PKIs). nih.gov Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. nih.govresearchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets. brimr.org

The pyrazole scaffold is adept at interacting with the ATP-binding pocket of protein kinases. It can act as a bioisosteric replacement for the adenine (B156593) core of ATP, forming key hydrogen bond interactions with the "hinge region" of the kinase, which is a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. nih.gov This interaction is crucial for the inhibitory activity of many ATP-competitive kinase inhibitors.

The addition of a fluorine atom, as in the 4-fluoro-pyrazolone scaffold, can further enhance kinase inhibitory potency and selectivity. The fluorine atom can increase the compound's binding affinity through favorable hydrophobic interactions or by forming specific hydrogen bonds with the target protein. semanticscholar.org

Numerous pyrazole-containing compounds have been developed as potent and selective inhibitors of various protein kinases. For instance, derivatives have been designed to target p38 MAP kinase, a key enzyme in the inflammatory response that regulates the production of TNF-α and IL-1. nih.gov Other pyrazole-based molecules have shown high selectivity for Activin Receptor-Like Kinases (ALK) 1 and 2, which are involved in BMP signaling. nih.gov The versatility of the pyrazole scaffold allows for its incorporation into inhibitors targeting a wide array of kinases across the human kinome. nih.govbrimr.org

| Inhibitor/Scaffold | Target Kinase(s) | Therapeutic Area | Reference |

|---|---|---|---|

| RO3201195 (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold) | p38 MAP kinase | Inflammation | nih.gov |

| Pyrazolo[1,5-a]pyrimidine scaffold (e.g., in LDN-193189) | ALK1, ALK2, ALK3, ALK6 | BMP signaling research | nih.gov |

| Urea derivatives of pyrazoles | p38 kinase | Inflammation | nih.gov |

| Generic Pyrazole Derivatives | General kinase inhibitor scaffold | Type 2 diabetes, hyperlipidemia, obesity | nih.gov |

| N-(5-METHYL-1H-PYRAZOL-3-YL)-2-PHENYLQUINAZOLIN-4-AMINE | Tyrosine protein kinase | Cancer | bioworld.comdrugbank.com |

Computational Chemistry and Molecular Modeling Studies of 5 Butyl 4 Fluoro 1h Pyrazol 3 2h One

Molecular Docking and Ligand-Protein Interaction Analysis

No specific molecular docking studies involving 5-Butyl-4-fluoro-1H-pyrazol-3(2H)-one have been identified. Research on analogous pyrazolone (B3327878) compounds often involves docking them into the active sites of various protein targets to predict binding affinities and interaction modes. Such studies are crucial for understanding potential mechanisms of action, but findings cannot be extrapolated to the target compound without direct investigation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models are developed for series of related compounds to correlate their chemical structures with biological activities. While QSAR studies exist for various sets of pyrazolone derivatives, a model specifically including or developed for this compound is not available. These studies typically require a dataset of compounds with measured biological activity, which seems to be lacking for this specific molecule.

Virtual Screening Techniques for Novel Compound Identification

Virtual screening is used to identify promising candidates from large chemical libraries. The scaffold of this compound could theoretically be used in such a screening campaign. However, there are no published studies where this specific compound was identified as a hit or used as a template for identifying new compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the electronic properties, molecular geometry, and reactivity of a compound. While DFT has been applied to study other fluorinated pyrazoles and pyrazolones, specific calculations detailing the electronic structure, molecular electrostatic potential, or frontier molecular orbitals of this compound are not found in the reviewed literature.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Binding Events

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes with biological targets over time. Such simulations could reveal the conformational preferences of the butyl chain and the stability of its interactions within a protein binding pocket. No MD simulation studies specifically focused on this compound have been reported.

Prediction of Pharmacological Profiles using In Silico Models

In silico models are frequently used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of drug candidates. While it is possible to run such predictions for the structure of this compound using various software platforms, published research containing these specific predictions and their interpretations is not available.

Methodological Approaches in Preclinical Pharmacological Evaluation of Fluorinated Pyrazolone Derivatives, with Focus on 5 Butyl 4 Fluoro 1h Pyrazol 3 2h One

In Vitro Experimental Design for Mechanistic Elucidation

In vitro studies are fundamental for the initial characterization of the biological activity of fluorinated pyrazolone (B3327878) derivatives. These experiments provide insights into the compound's cellular and molecular mechanisms of action, guiding further preclinical development.

Cell-Based Assays to Investigate Cellular Responses

Cell-based assays are instrumental in understanding how a compound like 5-Butyl-4-fluoro-1H-pyrazol-3(2H)-one affects cellular functions, particularly in the context of inflammation and other potential therapeutic areas. A common approach involves the use of cell lines, such as RAW264.7 macrophages, to assess the inhibition of pro-inflammatory mediators. For instance, the ability of a compound to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of its anti-inflammatory potential. rsc.org The cytotoxic effects of the compounds on various cell lines are also evaluated to determine their therapeutic window. nih.gov

Another critical cell-based assay is the evaluation of cyclooxygenase (COX) inhibition within a cellular context. researchgate.net By utilizing cells that express COX-1 and COX-2, the selectivity of the pyrazolone derivative can be determined by measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production. nih.gov Furthermore, assays that measure the inhibition of nuclear factor-kappa B (NF-κB) transcriptional activity in response to inflammatory stimuli provide deeper insights into the signaling pathways modulated by the compound. researchgate.net

Table 1: Illustrative Data from In Vitro Cell-Based Assays for a Hypothetical Fluorinated Pyrazolone Derivative

| Assay Type | Cell Line | Stimulant | Endpoint Measured | IC₅₀ (µM) |

| Anti-inflammatory | RAW264.7 | LPS | Nitric Oxide (NO) Production | 15.2 |

| Anti-inflammatory | RAW264.7 | LPS | TNF-α Secretion | 10.8 |

| COX-2 Inhibition | THP-1 | LPS | PGE₂ Production | 0.5 |

| Cytotoxicity | MCF-7 | None | Cell Viability (MTT) | > 100 |

Enzyme Assays for Target Inhibition Studies

To directly assess the inhibitory activity of fluorinated pyrazolone derivatives on specific molecular targets, purified enzyme assays are employed. These assays are crucial for confirming the mechanism of action suggested by cell-based studies. For compounds with suspected anti-inflammatory properties, the primary targets are often the cyclooxygenase isoforms, COX-1 and COX-2. jst.go.jp

In vitro COX inhibition assays measure the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the test compound. nih.gov The potency and selectivity of the inhibitor are determined by calculating the half-maximal inhibitory concentration (IC₅₀) for each enzyme. nih.gov A high COX-2/COX-1 IC₅₀ ratio is indicative of a selective COX-2 inhibitor, which is often a desirable characteristic to minimize gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.com

In addition to COX enzymes, other enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), may also be investigated. nih.gov Dual inhibitors of COX and 5-LOX are of therapeutic interest due to their potential for broader anti-inflammatory effects. nih.gov

Table 2: Example Enzyme Inhibition Data for a Fluorinated Pyrazolone Analog

| Enzyme Target | Source | Substrate | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Cyclooxygenase-1 (COX-1) | Ovine | Arachidonic Acid | 12.5 | 25 |

| Cyclooxygenase-2 (COX-2) | Human | Arachidonic Acid | 0.5 | |

| 5-Lipoxygenase (5-LOX) | Potato | Linoleic Acid | 8.7 | N/A |

In Vivo Model Selection for Preclinical Proof-of-Concept

Following promising in vitro results, the evaluation of a fluorinated pyrazolone derivative progresses to in vivo models to establish preclinical proof-of-concept. The selection of appropriate animal models is critical for assessing the compound's efficacy and pharmacodynamic effects in a physiological context.

Efficacy Evaluation in Relevant Animal Models (general considerations)

For compounds with potential anti-inflammatory activity, the carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model of acute inflammation. creative-biolabs.commdpi.comcreative-bioarray.com This model allows for the rapid assessment of a compound's ability to reduce edema, a cardinal sign of inflammation. The reduction in paw volume or thickness following compound administration is a key efficacy endpoint.

For evaluating efficacy in a more chronic inflammatory setting, models such as adjuvant-induced arthritis or collagen-induced arthritis in rats are often employed. researchgate.netnih.govresearchgate.net These models mimic some of the pathological features of human rheumatoid arthritis and are valuable for assessing the long-term therapeutic potential of a compound. researchgate.netnih.gov

Assessment of Pharmacodynamic Endpoints (general considerations)

Pharmacodynamic (PD) endpoints are measurable biological responses that provide evidence of a drug's effect on its target. In the preclinical evaluation of anti-inflammatory pyrazolone derivatives, several PD markers are assessed.

In the carrageenan-induced paw edema model, beyond the measurement of paw swelling, tissue samples can be collected to analyze the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the concentration of prostaglandins (B1171923), particularly PGE₂, can be measured in the inflammatory exudate or serum as a direct indicator of COX inhibition in vivo. nih.gov

In more complex models like collagen-induced arthritis, a range of PD endpoints can be evaluated, including clinical scores of disease severity, histological analysis of joint damage, and measurement of systemic inflammatory markers. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

Understanding the ADME properties of a drug candidate is crucial for predicting its pharmacokinetic behavior in humans. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of compounds. mdpi.com

Initial in vitro ADME assays provide an early assessment of a compound's potential. Metabolic stability is often evaluated using liver microsomes or hepatocytes from different species, including humans. researchgate.netnih.govresearchgate.netspringernature.com These assays measure the rate of drug metabolism and help identify potential metabolic liabilities. researchgate.netresearchgate.net The introduction of fluorine at metabolically labile positions can significantly improve a compound's half-life. nih.gov

In vivo pharmacokinetic studies are conducted in animal models, typically rats or mice, to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. rjpbr.com Techniques like in vivo microdialysis can be employed to measure the unbound concentration of the drug and its metabolites in specific tissues over time, providing a more detailed understanding of its distribution and elimination. nih.govnih.gov

Table 3: Representative In Vitro ADME Data for a Fluorinated Heterocyclic Compound

| Parameter | Test System | Value | Interpretation |

| Metabolic Stability (t½) | Human Liver Microsomes | 45 min | Moderate Stability |

| Plasma Protein Binding | Rat Plasma | 92% | High Binding |

| Caco-2 Permeability (Papp A→B) | Caco-2 cell monolayer | 15 x 10⁻⁶ cm/s | High Permeability |

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic fate of a compound. These assays typically involve incubating the test compound with liver microsomes, hepatocytes, or other subcellular fractions rich in drug-metabolizing enzymes. For this compound, the primary objective of these assays would be to determine its intrinsic clearance, which provides an estimate of how quickly the compound is metabolized by the liver.

The general procedure involves:

Incubation of this compound with a preparation of liver microsomes (from human or animal species) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.

Samples are taken at various time points and the reaction is quenched.

The concentration of the parent compound remaining in the samples is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of the parent compound is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative In Vitro Metabolic Stability Data

| Parameter | Value |

|---|---|

| Test Compound | This compound |

| System | Human Liver Microsomes |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| In Vitro Half-life (t½, min) | Data Not Available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available |

Note: Specific experimental data for this compound are not publicly available. This table serves as a template for how such data would be presented.

Brain Accessibility and Blood-Brain Barrier Permeation Studies using Microdialysis

For compounds targeting the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is crucial. Microdialysis is a powerful technique used to measure the unbound concentration of a drug in the brain extracellular fluid (ECF) in freely moving animals, providing a direct measure of BBB permeation.

The methodology for a microdialysis study on this compound would involve:

Surgical implantation of a microdialysis probe into a specific brain region (e.g., striatum, hippocampus) of a laboratory animal (e.g., rat, mouse).

A physiological buffer is perfused through the probe, allowing for the diffusion of unbound drug from the brain ECF into the dialysate.

Dialysate samples are collected at regular intervals following systemic administration of the compound.

The concentration of this compound in the dialysate is quantified to determine the brain ECF concentration-time profile.

This data, often in conjunction with simultaneous blood sampling, allows for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.

Plasma and Tissue Drug Quantification Techniques

Accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic studies. For this compound, LC-MS/MS is the most common and sensitive method for its quantification in plasma and various tissues.

The typical workflow for sample analysis includes:

Sample Preparation: Extraction of the drug from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where the parent drug is separated from its metabolites and other endogenous compounds.

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition for the drug, providing high selectivity and sensitivity for quantification.

Table 2: Bioanalytical Method Parameters for Quantification

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Internal Standard | A structurally similar compound |

| Matrix | Plasma, Brain Homogenate |

| Quantification Range | Data Not Available |

| Accuracy and Precision | Data Not Available |

Note: Specific bioanalytical method parameters for this compound are not publicly available. This table illustrates the typical parameters that would be validated for such an assay.

Future Research Directions and Therapeutic Potential of Fluorinated Pyrazolones

Advancements in Synthetic Methodologies for Fluorinated Pyrazolone (B3327878) Analogues

The synthesis of fluorinated pyrazolones has evolved significantly, moving towards more efficient, scalable, and environmentally benign processes. scispace.comsci-hub.se Traditional methods often required harsh conditions or limited substrate scope, but recent innovations have opened new avenues for creating diverse libraries of these compounds. mdpi.commdpi.com

Modern synthetic strategies focus on improving regioselectivity and yield while minimizing waste. nih.gov Key advancements include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. scispace.com

Mechanochemistry: One-pot, multistep mechanochemical (ball-milling) methods offer a solventless approach to synthesizing difluorinated pyrazolones. nih.gov This technique is notable for its reduced environmental impact and its ability to combine reaction steps, such as heterocycle formation and subsequent fluorination, into a single process. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating the majority of the starting material atoms. mdpi.com This approach is valued for its atom economy and ability to quickly generate diverse molecular scaffolds. mdpi.com

Novel Cyclization Reactions: Researchers are continuously exploring new intra- and intermolecular cyclization reactions to construct the fluorinated pyrazole (B372694) core, enhancing control over regioselectivity which is crucial for biological activity. olemiss.edu

These advanced methodologies are crucial for expanding the chemical space of fluorinated pyrazolones available for biological screening.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyrazolones

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Conventional Heating | Well-established, simple setup | Reflux in solvent (e.g., acetic acid), 20-25 min | scispace.com |

| Microwave Irradiation | Rapid reaction times, higher yields, safer | Domestic microwave (800W), solvent-free or minimal solvent | scispace.com |

| Ultrasonication | Energy efficient, improved yields | Bath type ultrasonicator (33 KHz), shorter reaction times | scispace.com |

| Mechanochemistry | Solvent-free, one-pot multistep capability | Ball milling with grinding auxiliary (e.g., Na₂CO₃) | nih.gov |

Rational Design of Next-Generation Pyrazolone-Based Therapeutics with Enhanced Selectivity

The principle of rational drug design is to create molecules that interact specifically with a chosen biological target, thereby maximizing therapeutic effects while minimizing off-target side effects. For pyrazolone-based therapeutics, this involves leveraging computational tools and a deep understanding of structure-activity relationships (SAR). researchgate.netresearchgate.net

Key approaches in the rational design of pyrazolones include:

Structure-Based Drug Design (SBDD): This method uses the 3D structure of a target protein (e.g., an enzyme or receptor) to design molecules that fit precisely into the binding site. researchgate.net For instance, knowledge of the c-Met kinase binding mode led to the design of novel pyrazolone inhibitors with potent in vivo activity. researchgate.net

Computational Screening and Molecular Docking: Virtual screening of large compound libraries against a target's binding site can identify promising "hit" compounds. researchgate.net Molecular docking predicts the binding orientation and affinity of a molecule to its target, guiding the optimization process. nih.gov

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to design new molecules with improved potency and selectivity. researchgate.net

A notable success in this area is the development of highly selective inhibitors for Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase implicated in cancer and metabolic diseases. nih.gov Through screening and subsequent structure-based optimization, a pyrazolone-based compound was identified and modified, resulting in a 100-fold improvement in potency and substantial selectivity over other sirtuin isoforms. nih.gov

Exploration of Novel Pharmacological Targets and Biological Pathways

The versatility of the pyrazolone scaffold allows it to interact with a wide array of biological targets, extending its therapeutic potential far beyond its original use as an anti-inflammatory agent. nih.govpharmacyjournal.net Researchers are actively exploring new applications by screening fluorinated pyrazolone libraries against novel targets and pathways.

Some of the emerging targets and pathways for pyrazolone derivatives include:

Anticancer Agents: Pyrazolones have shown promise in oncology by targeting various components of cancer cell signaling. researchgate.netjapsonline.com They have been found to inhibit key enzymes like receptor tyrosine kinases, EGFR, BRAFV600E, and telomerase. researchgate.netresearchgate.net Fused pyrazolone-combretastatin hybrids have demonstrated potent activity against cisplatin-resistant cancer cells. japsonline.com

Enzyme Inhibition: Beyond kinases, pyrazolones are being developed as inhibitors for other enzyme classes. As mentioned, selective inhibitors of SIRT5 have been discovered. nih.gov Other research has focused on VEGFR-2/KDR kinase inhibitors for their anti-angiogenic potential. researchgate.net

Neurodegenerative and CNS Disorders: The pyrazolone drug Edaravone is used as a free radical scavenger in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov This has spurred further investigation into the neuroprotective potential of this scaffold, with studies exploring its utility in cerebral ischemia and other neurological conditions. researchgate.net

Infectious Diseases: Pyrazolone derivatives have been designed as potential treatments for infectious diseases, including Chagas' disease, by inhibiting essential parasitic enzymes like cruzain. nih.gov

Table 2: Emerging Pharmacological Targets for Pyrazolone Scaffolds

| Target/Pathway | Therapeutic Area | Example/Mechanism | Reference |

|---|---|---|---|

| SIRT5 | Oncology, Metabolic Disease | Selective, substrate-competitive inhibition | nih.gov |

| Receptor Tyrosine Kinases (e.g., c-Met) | Oncology | Inhibition of kinase activity to block proliferation | researchgate.net |

| Tubulin | Oncology | Destabilization of microtubules, similar to combretastatins | japsonline.com |

| Cruzain (Cysteine Protease) | Infectious Disease (Chagas') | Inhibition of Trypanosoma cruzi enzyme | nih.gov |

| Free Radicals | Neurodegenerative Disease (ALS) | Scavenging of reactive oxygen species | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrazolone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more efficient. mednexus.orgijsrst.com For pyrazolone research, these technologies offer powerful tools to analyze complex datasets, predict molecular properties, and generate novel drug candidates. nih.govnih.gov

Applications of AI/ML in pyrazolone drug discovery include:

Predictive Modeling: ML algorithms can be trained on existing data from pyrazolone compounds to predict their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. nih.govcrimsonpublishers.com This allows researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process. crimsonpublishers.com

Virtual Screening and Hit Identification: AI can screen vast virtual libraries of molecules, including novel pyrazolone structures, to identify those most likely to bind to a specific biological target. nih.gov This accelerates the identification of promising lead compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazolone-based molecules optimized for specific properties, such as high binding affinity for a target and good metabolic stability. nih.gov These models "learn" the rules of chemical structure and biological activity to propose novel, synthesizable compounds. nih.gov

Target Identification and Validation: AI can analyze large-scale biological data (e.g., genomics, proteomics) to identify and validate new potential drug targets for which pyrazolone inhibitors could be developed. nih.gov

By leveraging AI, researchers can navigate the vast chemical space of possible pyrazolone derivatives more effectively, focusing resources on the most promising candidates and accelerating the journey from concept to clinic. nih.gov

Development of Pyrazolone Scaffolds for Addressing Unmet Medical Needs

An "unmet medical need" refers to a condition for which no satisfactory method of diagnosis, prevention, or treatment exists. The development of novel pyrazolone scaffolds is a promising strategy to tackle such challenging diseases. researchgate.net The chemical tractability and diverse biological activities of pyrazolones make them ideal starting points for developing drugs against resistant cancers, neurodegenerative diseases, and rare disorders. nih.govresearchgate.net

Examples include:

Drug-Resistant Cancers: Many cancers develop resistance to standard chemotherapies. Research is focused on designing pyrazolone derivatives that can overcome these resistance mechanisms, for instance, by targeting different signaling pathways or having activity against resistant cell lines. japsonline.com

Amyotrophic Lateral Sclerosis (ALS): As previously noted, the pyrazolone derivative Edaravone is one of the few approved treatments for ALS, a devastating neurodegenerative disease. nih.gov Its success highlights the potential of this scaffold in neurology and encourages the development of next-generation neuroprotective agents.

American Trypanosomiasis (Chagas' Disease): This neglected tropical disease has limited treatment options. Pyrazoline derivatives, structurally related to pyrazolones, have shown inhibitory activity against the causative parasite, Trypanosoma cruzi, representing a potential new therapeutic avenue. nih.gov

The ability to modify the pyrazolone core allows chemists to fine-tune properties to address the specific challenges posed by these difficult-to-treat conditions. researchgate.net

Broader Applications Beyond Traditional Medicinal Chemistry (e.g., agrochemicals, materials science)

The utility of the fluorinated pyrazolone and pyrazole core extends beyond pharmaceuticals into diverse fields such as agriculture and materials science. sci-hub.seacs.org The same chemical properties that make them effective drugs—stability, specific reactivity, and the influence of fluorine—are also valuable in these other applications.

Agrochemicals: Fluorinated pyrazoles are a significant class of modern pesticides. rhhz.netnih.gov Their high efficacy allows for lower application rates, which can be beneficial for the environment. numberanalytics.com Several commercial fungicides, such as Benzovindiflupyr and Fluindapyr, are pyrazole carboxamides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). rhhz.net Research is also exploring trifluoromethyl pyrazolones for their molluscicidal activity against agricultural pests like snails. acs.org

Materials Science: Fluorinated poly(pyrazole) ligands have been synthesized and studied for their unique optical and dielectric properties. rsc.org These materials can form 2D supramolecular layers through hydrogen bonding. Their fluorescence properties and dielectric constants, which increase with the degree of fluorination, make them candidates for use in advanced electronic and optical devices. rsc.org

Coordination Chemistry: Pyrazole-based ligands are widely used in coordination and organometallic chemistry to form stable complexes with transition metals. sci-hub.seacs.org The introduction of fluorine can modulate the electronic properties of these ligands, influencing the catalytic activity and stability of the resulting metal complexes. sci-hub.se

The continued exploration of fluorinated pyrazolones and their derivatives promises to yield not only new medicines but also innovative solutions in agriculture and technology.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 5-Butyl-4-fluoro-1H-pyrazol-3(2H)-one |

| Benzovindiflupyr |

| Edaravone |

Q & A

Q. What are the established methodologies for synthesizing 5-butyl-4-fluoro-1H-pyrazol-3(2H)-one?

Synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. Key steps include fluorination at the 4-position using fluorinating agents (e.g., Selectfluor®) and alkylation to introduce the butyl group. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with acid/base catalysts to optimize reaction efficiency. Purification often employs column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry and substituent positions. Complementary techniques include:

Q. What biological activities are predicted for this compound?

Computational models (e.g., molecular docking and QSAR) suggest potential anti-inflammatory and antimicrobial activities due to its fluoropyrazole core, which may inhibit enzymes like cyclooxygenase-2 (COX-2) or bacterial efflux pumps. Experimental validation via in vitro assays (e.g., MIC tests for antimicrobial activity) is recommended .

Q. How do substituents (e.g., butyl, fluoro) influence its reactivity and stability?

- The fluoro group enhances electronegativity, affecting hydrogen-bonding interactions and metabolic stability.

- The butyl chain increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Stability studies under varying pH and temperature conditions are critical to assess degradation pathways .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Common issues include incomplete fluorination or alkylation, leading to by-products like de-fluorinated analogs or unsubstituted pyrazoles. Mitigation strategies:

- Use excess fluorinating agents with controlled reaction times.

- Monitor progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .

Q. Which spectroscopic markers distinguish this compound from its non-fluorinated analogs?

- NMR: A distinct singlet near -150 ppm (vs. no signal in non-fluorinated analogs).

- IR spectroscopy: C-F stretching vibrations at 1100–1000 cm.

- UV-Vis: Absorbance shifts due to electron-withdrawing fluorine effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce environmental impact?

Advanced approaches include:

- Green chemistry : Replace traditional solvents with ionic liquids or supercritical CO.

- Continuous flow reactors : Enhance mixing and heat transfer for scalable synthesis.

- Catalyst design : Use immobilized catalysts (e.g., silica-supported acids) for recyclability .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay protocols or impurity profiles. Solutions:

- Standardize assays (e.g., uniform cell lines or enzyme concentrations).

- Re-evaluate compound purity via LC-MS and repeat dose-response studies .

Q. How does the compound interact with biological targets at the atomic level?

Molecular dynamics simulations and X-ray co-crystallography can map binding interactions. For example:

Q. What analytical methods are suitable for studying its degradation under physiological conditions?

- LC-MS/MS : Track metabolite formation in simulated gastric fluid.

- Isothermal titration calorimetry (ITC) : Measure binding affinity changes during degradation.

- Accelerated stability testing : Expose the compound to high humidity/light and analyze via XRD for polymorphic transitions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Systematic SAR studies involve:

- Substituent scanning : Replace the butyl group with shorter/longer alkyl chains.

- Bioisosteric replacement : Swap fluorine with other halogens (Cl, Br) to modulate electronic effects.

- Fragment-based design : Combine pyrazole cores with bioactive moieties (e.g., thiazolidinones) .

Q. What computational tools predict pharmacokinetic properties (e.g., bioavailability, half-life)?

Software like SwissADME or Schrödinger’s QikProp can estimate:

- Lipinski’s Rule of Five compliance : LogP <5, molecular weight <500 Da.

- Metabolic stability : Cytochrome P450 interaction profiles.

- Toxicity risks : Ames test predictions for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.